
1-Mesityl-3,3-diphenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesityl-3,3-diphenyl-1-propanone, also known as MDP-2-P, is a ketone compound that is commonly used in the synthesis of illegal drugs such as methamphetamine and MDMA. Despite its association with illicit drug production, MDP-2-P has also found significant use in scientific research. In
Mecanismo De Acción
The mechanism of action of 1-Mesityl-3,3-diphenyl-1-propanone is not fully understood, but it is believed to act as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. This leads to increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. In humans, it has been reported to produce feelings of euphoria, increased energy, and decreased appetite. However, due to its association with illegal drug production, there is limited research on the long-term effects of this compound use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Mesityl-3,3-diphenyl-1-propanone has several advantages for use in lab experiments. Its ability to undergo various chemical reactions makes it a useful starting material for the synthesis of other organic compounds. Additionally, its ability to act as a central nervous system stimulant makes it a useful tool for studying the effects of dopamine and norepinephrine in the brain.
However, the use of this compound in lab experiments is limited by its association with illegal drug production. Its use is heavily regulated, and researchers must obtain the appropriate licenses and permits to work with the compound.
Direcciones Futuras
There are several future directions for research involving 1-Mesityl-3,3-diphenyl-1-propanone. One area of interest is the development of new synthetic routes for the production of this compound and related compounds. Another area of interest is the investigation of the long-term effects of this compound use in humans. Additionally, the use of this compound in the treatment of various neurological and psychiatric disorders is an area of active research.
Conclusion
This compound is a ketone compound that is commonly used in the synthesis of illegal drugs but also has significant use in scientific research. Its ability to undergo various chemical reactions and act as a central nervous system stimulant makes it a useful tool in the synthesis of other organic compounds and the study of dopamine and norepinephrine in the brain. While its use is limited by its association with illegal drug production, there are several future directions for research involving this compound.
Métodos De Síntesis
1-Mesityl-3,3-diphenyl-1-propanone can be synthesized through a variety of methods, including the Friedel-Crafts acylation of mesitylene with benzoyl chloride, the reaction of mesitylene with benzaldehyde in the presence of a Lewis acid catalyst, and the condensation of acetone with mesitylene and benzaldehyde. The most common method involves the reaction of mesitylene with benzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.
Aplicaciones Científicas De Investigación
1-Mesityl-3,3-diphenyl-1-propanone has been used extensively in scientific research, particularly in the fields of organic chemistry and pharmacology. Its ability to undergo various chemical reactions, such as reduction and oxidation, makes it a useful compound in the synthesis of other organic compounds. This compound has also been used as a starting material for the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.
Propiedades
Fórmula molecular |
C24H24O |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3,3-diphenyl-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C24H24O/c1-17-14-18(2)24(19(3)15-17)23(25)16-22(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-15,22H,16H2,1-3H3 |
Clave InChI |
MXAKUQXCLQZBLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)

![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
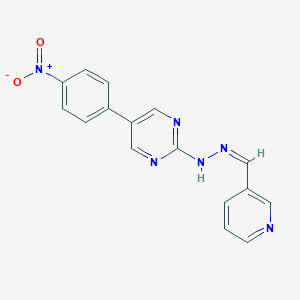
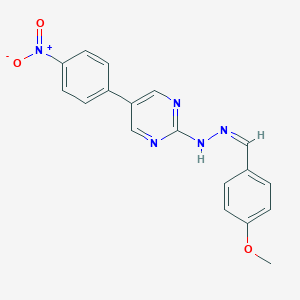
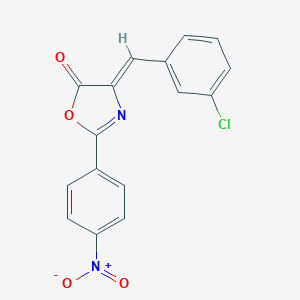

![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
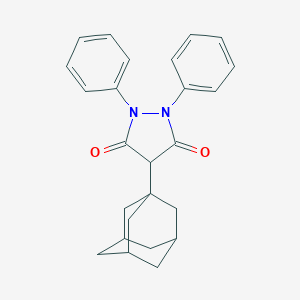
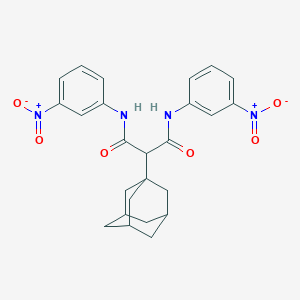
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
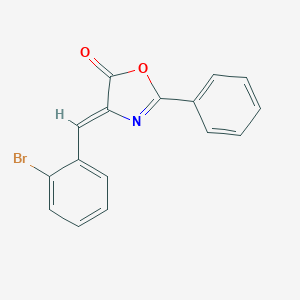
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)
